molecular formula C17H18O4 B8628014 Methyl 3-[dimethoxy(phenyl)methyl]benzoate CAS No. 195305-79-4

Methyl 3-[dimethoxy(phenyl)methyl]benzoate

Cat. No. B8628014
M. Wt: 286.32 g/mol
InChI Key: JNYZQPDOFWIFEH-UHFFFAOYSA-N
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Patent
US06900336B2

Procedure details

A methanol solution (15 mL) of 3-benzoyl-benzoic acid (2 g, 8.84 mmol) and methanesulfonic acid (0.115 mL, 1.77 mmol) was heated at 65° C. for 20 h and then cooled to room temperature. To this solution was added trimethyl orthoformate (1.45 mL, 13.26 mmol) and stirring continued for 24 h. The reaction solution was then diluted with ethyl acetate and washed with NaHCO3. The organic layer was dried over MgSO4, filtered and concentrated. Flash chromatography (20 hexanes: 1 ethyl acetate +0.25% triethyl amine) provided 3-(dimethoxy-phenyl-methyl)-benzoic acid methyl ester (951 mg) as an oil.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.115 mL
Type
reactant
Reaction Step One
Quantity
1.45 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][OH:2].[C:3]([C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][CH:19]=1)[C:14](O)=[O:15])(=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:20]S(O)(=O)=O.[CH:25](OC)(OC)[O:26]C>C(OCC)(=O)C>[CH3:1][O:2][C:14](=[O:15])[C:13]1[CH:17]=[CH:18][CH:19]=[C:11]([C:3]([O:10][CH3:20])([O:26][CH3:25])[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:12]=1

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
CO
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C=1C=C(C(=O)O)C=CC1
Name
Quantity
0.115 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Two
Name
Quantity
1.45 mL
Type
reactant
Smiles
C(OC)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC(C1=CC(=CC=C1)C(C1=CC=CC=C1)(OC)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 951 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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